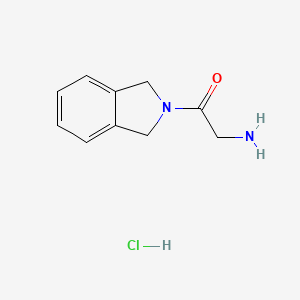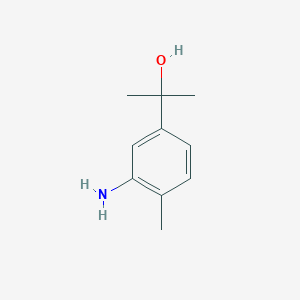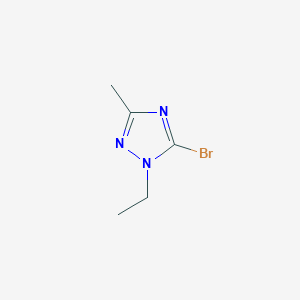![molecular formula C7H18Cl2N2O2 B1381110 4-[(3-氨基丙基)氨基]丁酸二盐酸盐 CAS No. 53185-44-7](/img/structure/B1381110.png)
4-[(3-氨基丙基)氨基]丁酸二盐酸盐
描述
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is a chemical compound with the molecular formula C7H17ClN2O2 and a molar mass of 196.68 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
科学研究应用
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride typically involves the reaction of 3-aminopropylamine with butanoic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride involves large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process is monitored and controlled to maintain consistent quality.
化学反应分析
Types of Reactions
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, primary amines, and substituted derivatives of the original compound .
作用机制
The mechanism of action of 4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. It can also modulate the activity of certain proteins and receptors, influencing cellular processes .
相似化合物的比较
Similar Compounds
3-Aminobutanoic acid: A related compound with similar structural features but different chemical properties.
4-Aminobutanoic acid: Another similar compound with variations in its reactivity and applications.
Uniqueness
4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research .
属性
IUPAC Name |
4-(3-aminopropylamino)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-6-9-5-1-3-7(10)11;;/h9H,1-6,8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFFRPTUMIMVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


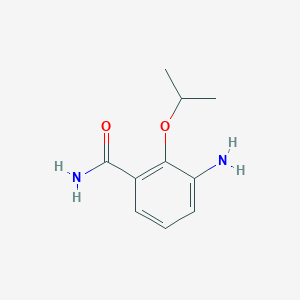
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
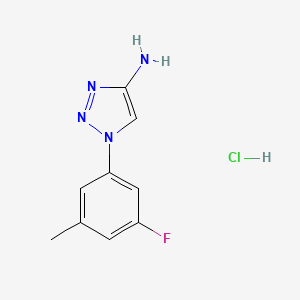
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide](/img/structure/B1381038.png)
![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)
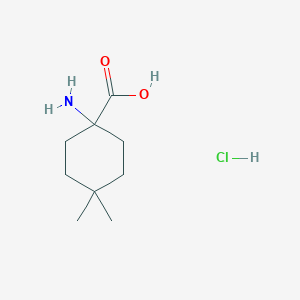
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine dihydrochloride](/img/structure/B1381043.png)
![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
